![molecular formula C5H4BrN3O3 B8325664 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with an acetyl group and a bromine atom. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione typically involves the bromination of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and acetyl group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine substitution.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the acetyl group.
2-acetyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Substituted with chlorine instead of bromine.
Uniqueness
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both the acetyl and bromine substituents, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C5H4BrN3O3 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
2-acetyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4BrN3O3/c1-2(10)9-5(12)7-4(11)3(6)8-9/h1H3,(H,7,11,12) |
InChI Key |
YWRVDAAKFPRDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C(=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
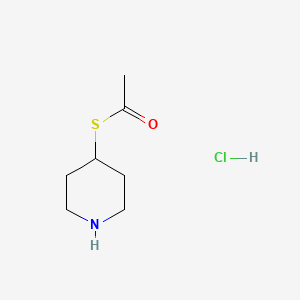
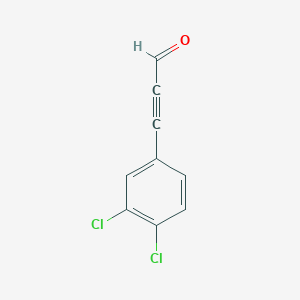
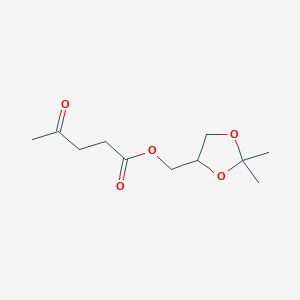
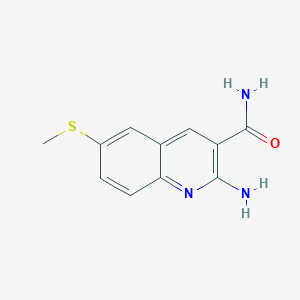
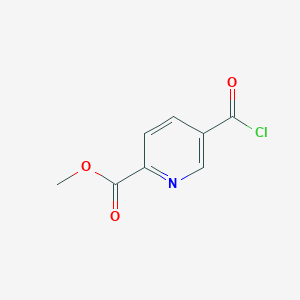
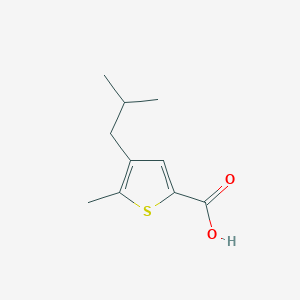
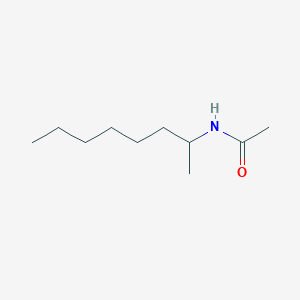
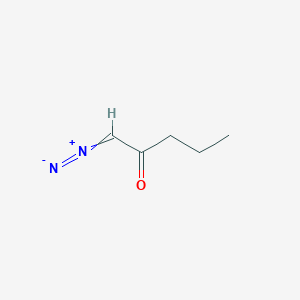
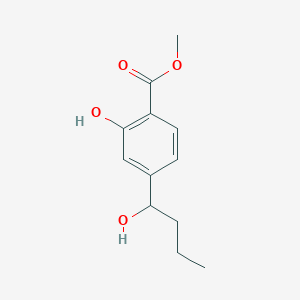
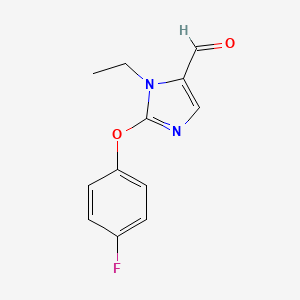
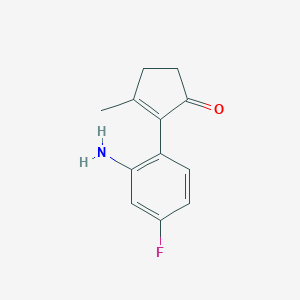
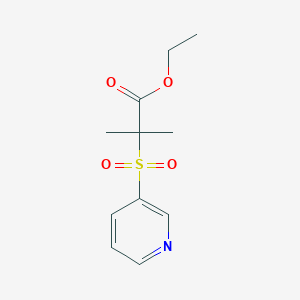
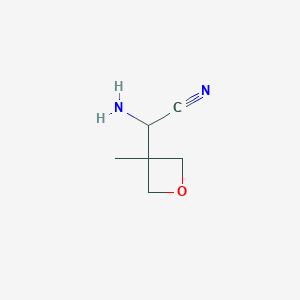
![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B8325682.png)
